4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
Overview
Description
“4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl 2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
The structure of imidazole-containing compounds has been elucidated using various spectroscopic techniques. For instance, FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. For instance, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Pharmaceuticals Imidazole is a key component in many pharmaceutical drugs due to its broad range of chemical and biological properties . For example, it’s found in clemizole (an antihistaminic agent), etonitazene (an analgesic), enviroxime (an antiviral), and omeprazole (an antiulcer medication) .
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Anticancer Agents Some derivatives of imidazole have been synthesized and evaluated as potential anticancer agents . For instance, 5,6-Dichloro-1-cyclopentyl-1H-benzo[d]imidazoles have shown potent antiproliferative activity in cancer cell lines .
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Organic Light Emitting Diodes (OLEDs) Certain imidazole-containing compounds can be used in the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters, which serve as blue phosphorescent emitters in OLEDs .
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Synthetic Methodology Imidazole has been used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in a variety of everyday applications .
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Antibacterial and Antimycobacterial Agents Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial activities . These compounds can be used in the development of new drugs to treat bacterial and mycobacterial infections .
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Anti-inflammatory and Antitumor Agents Some imidazole derivatives have anti-inflammatory and antitumor properties . For example, 5,6-Dichloro-1-cyclopentyl-1H-benzo[d]imidazoles have shown potent antiproliferative activity in cancer cell lines .
properties
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4S/c14-10-3-1-4-11-12(10)17-13(19-11)16-5-2-7-18-8-6-15-9-18/h1,3-4,6,8-9H,2,5,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYVLCQQDIUGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NCCCN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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